N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466267
InChI: InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-6-11(16)8-15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C)C(=O)C)N
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13466267

Molecular Formula: C13H25N3O2

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide -

Specification

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
IUPAC Name N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylacetamide
Standard InChI InChI=1S/C13H25N3O2/c1-9(2)12(14)13(18)16-7-5-6-11(16)8-15(4)10(3)17/h9,11-12H,5-8,14H2,1-4H3/t11?,12-/m0/s1
Standard InChI Key CJMADMQNGOKVKJ-KIYNQFGBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C)C(=O)C)N

Introduction

Chemical Structure and Key Properties

Structural Features

The compound’s structure includes:

  • Pyrrolidine ring: A five-membered cyclic amine with defined stereochemistry.

  • Acetamide group: Linked to a methyl-substituted nitrogen.

  • (S)-2-Amino-3-methyl-butyryl side chain: A branched amino acid derivative appended to the pyrrolidine.

Stereochemical accuracy is critical, as the (S) configurations influence binding affinity and biological activity .

Table 1: Core Structural Components

ComponentDescriptionFunctional Role
Pyrrolidine ringCyclic amine with stereogenic centerTargets enzyme/receptor binding
Acetamide moietyN-methyl-substituted carbonyl groupHydrogen bonding, stability
(S)-2-Amino-3-methyl-butyrylBranched aliphatic side chainEnhances hydrophobic interactions

Physical and Computational Properties

Key properties derived from computational models include:

  • Molecular weight: 255.36 g/mol .

  • XLogP3-AA: 0.2 (indicating moderate lipophilicity) .

  • Topological polar surface area (TPSA): 66.6 Ų (suggests potential for cell membrane permeability) .

Table 2: Computational Properties

PropertyValueSignificance
Hydrogen bond donor count1Limited capacity for H-bond donation
Hydrogen bond acceptor count3Favorable for protein-ligand interactions
Rotatable bond count4Moderate conformational flexibility

Synthesis and Chemical Reactivity

Synthetic Routes

While specific protocols for this compound are unpublished, analogous syntheses (e.g., related pyrrolidine-acetamide derivatives) involve:

  • Acid-catalyzed acylation: Reaction of (S)-2-amino-3-methylbutanoic acid with pyrrolidine derivatives.

  • Amide coupling: Use of coupling agents (e.g., EDC, DCC) to link the acetamide and pyrrolidine moieties.

  • Stereochemical control: Chiral resolution or asymmetric synthesis to maintain (S)-configurations .

Reactivity Profile

The compound undergoes typical amide reactions:

  • Hydrolysis: Cleavage of the acetamide group under acidic/basic conditions.

  • Nucleophilic substitution: Potential modification of the pyrrolidine nitrogen.

Target PathwayAnalog Activity (References)Potential Application
Voltage-gated Na⁺/Ca²⁺ channelsAnticonvulsant effects in pyrrolidine derivatives Epilepsy, neuropathic pain
Protease inhibitionPoor/non-binder status for F2a Coagulation regulation (unlikely)
CytotoxicitySelective toxicity in analogs Anticancer research

Comparative Analysis with Related Compounds

Structural Variants

CompoundMolecular WeightKey SubstituentApplication Focus
N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide297.44 g/mol3,3-dimethylbutyrylCNS disorders
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-acetamide241.33 g/molPyrrolidin-3-ylEnzyme inhibition
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-cyclopropyl-acetamide281.39 g/molCyclopropyl groupAntiviral research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator